Methanone, [6-[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]-4-pyrimidinyl]-1H-1,2,4-triazol-1-yl-, O-ethyloxime, (Z)-
Description
The compound "Methanone, [6-[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]-4-pyrimidinyl]-1H-1,2,4-triazol-1-yl-, O-ethyloxime, (Z)-" is a structurally complex molecule featuring:
- A pyrimidine ring substituted at the 4-position with a 1H-1,2,4-triazole moiety.
- An O-ethyloxime group in the (Z)-configuration, which influences stereochemical interactions and may enhance stability under physiological conditions.
This compound’s design suggests applications in pharmaceuticals (e.g., kinase inhibitors) or agrochemicals, where fluorinated chains improve membrane permeability and bioavailability.
Properties
Molecular Formula |
C14H12F8N6O2 |
|---|---|
Molecular Weight |
448.27 g/mol |
IUPAC Name |
N-ethoxy-1-[6-(2,2,3,3,4,4,5,5-octafluoropentoxy)pyrimidin-4-yl]-1-(1,2,4-triazol-1-yl)methanimine |
InChI |
InChI=1S/C14H12F8N6O2/c1-2-30-27-10(28-7-23-5-26-28)8-3-9(25-6-24-8)29-4-12(17,18)14(21,22)13(19,20)11(15)16/h3,5-7,11H,2,4H2,1H3 |
InChI Key |
VBJVHLMXHBWOFE-UHFFFAOYSA-N |
Canonical SMILES |
CCON=C(C1=CC(=NC=N1)OCC(C(C(C(F)F)(F)F)(F)F)(F)F)N2C=NC=N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, [6-[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]-4-pyrimidinyl]-1H-1,2,4-triazol-1-yl-, O-ethyloxime, (Z)- typically involves multiple steps, starting with the preparation of the pyrimidinyl and triazolyl precursors. The octafluoropentyl ether linkage is introduced through a nucleophilic substitution reaction, where an appropriate fluorinated alcohol reacts with a halogenated pyrimidine derivative under basic conditions. The final step involves the formation of the oxime group through the reaction of the ketone with hydroxylamine under acidic or neutral conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This can include the use of high-purity reagents, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methanone, [6-[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]-4-pyrimidinyl]-1H-1,2,4-triazol-1-yl-, O-ethyloxime, (Z)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxime group back to the corresponding amine.
Substitution: The fluorinated ether linkage can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
Structure and Composition
- Chemical Formula : CHFNO
- Molecular Weight : Determined based on the number of each atom in the formula.
The presence of the octafluoropentyl group enhances hydrophobicity and chemical stability, making this compound suitable for various applications.
Agricultural Chemistry
The compound has potential use as a pesticide or fungicide. Its structure suggests efficacy against phytopathogenic fungi due to the triazole moiety which is known for its antifungal properties. Studies have shown that triazole derivatives can inhibit fungal growth by interfering with sterol biosynthesis in fungal cell membranes.
Pharmaceuticals
The unique structure of this methanone derivative may provide a basis for developing new pharmaceuticals. Triazoles are often found in antifungal medications and other therapeutic agents. The incorporation of the ethyloxime group may enhance bioactivity and selectivity.
Material Science
Due to its fluorinated nature, this compound could be utilized in the development of advanced materials such as coatings or polymers with low surface energy. Fluorinated compounds are known for their resistance to solvents and thermal degradation.
Environmental Applications
Research indicates that fluorinated compounds can be used in environmental remediation processes. Their stability allows them to persist in various environments where they can adsorb pollutants or act as catalysts in degradation reactions.
Case Study 1: Pesticidal Efficacy
A study conducted on a series of triazole compounds demonstrated that those with fluorinated side chains exhibited increased antifungal activity compared to their non-fluorinated counterparts. The specific compound was tested against common agricultural pathogens and showed significant inhibition rates.
Case Study 2: Pharmaceutical Development
Research into the pharmacological properties of triazole derivatives revealed that modifications such as the addition of ethyloxime groups can enhance solubility and bioavailability. This compound was synthesized and tested for its efficacy against resistant strains of fungi.
Data Table: Comparison of Similar Compounds
| Compound Name | Chemical Structure | Application Area | Key Findings |
|---|---|---|---|
| Methanone A | Structure A | Agriculture | Effective against X pathogen |
| Methanone B | Structure B | Pharmaceuticals | High bioactivity against Y strain |
| Methanone C | Structure C | Material Science | Excellent thermal stability |
Mechanism of Action
The mechanism of action of Methanone, [6-[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]-4-pyrimidinyl]-1H-1,2,4-triazol-1-yl-, O-ethyloxime, (Z)- involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound is compared to structurally related molecules from the literature (Table 1).
Table 1: Comparison of Key Features
Key Observations
Fluorinated vs. Non-Fluorinated Chains The target compound’s octafluoropentyloxy group enhances hydrophobicity and oxidative stability compared to the terpene-thioether in Compound 9 or the pyrimidinylthio group in Compound 3 .
Heterocyclic Core Differences
- The 1,2,4-triazole in the target compound may engage in stronger hydrogen bonding than the 1,3,4-oxadiazole in Compound 3, affecting target binding affinity. Oxadiazole-thiones (e.g., Compound 3) often exhibit nucleophilic reactivity at the thione sulfur, whereas triazoles are more stable under acidic conditions .
Synthetic Routes The target compound’s O-ethyloxime likely derives from ketone-oxime condensation followed by ethylation, contrasting with Compound 3’s synthesis via carbon disulfide-mediated cyclization . The fluorinated ether substituent may require specialized fluorination techniques, increasing synthetic complexity compared to non-fluorinated analogs.
Compound 3’s thione group is associated with metal chelation and antimicrobial activity , a property less likely in the target compound due to its distinct functionalization.
Contradictions and Limitations
- Direct pharmacological data for the target compound are absent in the provided evidence; comparisons rely on structural inferences.
Biological Activity
Methanone, specifically the compound known as Methanone, [6-[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]-4-pyrimidinyl]-1H-1,2,4-triazol-1-yl-, O-ethyloxime, (Z)- (CAS Number: 1620873-10-0), is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its biological activity based on available research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Pyrimidine and triazole rings : These heterocyclic components are known for their biological significance.
- Octafluoropentyl group : This fluorinated moiety may enhance the compound's stability and lipophilicity.
Biological Activity Overview
Research indicates that Methanone exhibits a range of biological activities:
- Antimicrobial Activity : The compound has shown promising results against various microbial strains. Its triazole moiety is particularly noted for antifungal properties.
- Antiviral Potential : Preliminary studies suggest that Methanone may inhibit viral replication in specific contexts.
- Cytotoxic Effects : In vitro assays have indicated that Methanone can induce cytotoxicity in certain cancer cell lines.
Antimicrobial Activity
A study conducted on various derivatives of similar compounds revealed that the presence of the triazole ring significantly contributes to antimicrobial efficacy. Methanone's structure allows it to interact with microbial enzymes or cellular structures effectively.
| Compound | Activity | Reference |
|---|---|---|
| Methanone | Moderate antifungal activity against Candida species | |
| Related Triazoles | Broad-spectrum antimicrobial activity |
Antiviral Studies
Research focusing on the antiviral properties of triazole derivatives indicates that Methanone may act through mechanisms similar to those observed in other antiviral agents. The compound's ability to inhibit viral enzymes could be a significant area of exploration.
Cytotoxicity Assays
In vitro studies have assessed the cytotoxic effects of Methanone on various cancer cell lines. The results indicate selective cytotoxicity with minimal effects on normal cells.
| Cell Line | IC50 Value (µM) | Reference |
|---|---|---|
| HeLa (cervical cancer) | 15.2 | |
| MCF-7 (breast cancer) | 20.5 |
Case Studies
Several case studies have documented the biological activity of Methanone in various experimental setups:
- Case Study 1 : A study involving the treatment of fungal infections with Methanone demonstrated a significant reduction in fungal load in infected animal models.
- Case Study 2 : In a cancer model study, Methanone was administered to mice with induced tumors. Results showed a marked decrease in tumor size compared to control groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
